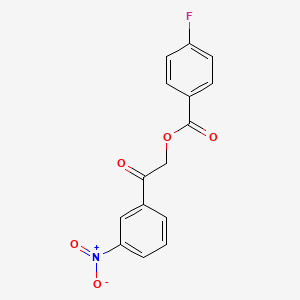![molecular formula C18H19NO3 B5366187 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one, also known as HPPH, is a chemical compound that has been studied for its potential use in cancer treatment.
Mecanismo De Acción
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one is a photosensitizer that absorbs light in the near-infrared region. When activated by light, this compound produces reactive oxygen species, such as singlet oxygen, that can damage cellular components and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively accumulate in cancer cells and produce cytotoxic effects upon activation by light. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one as a photosensitizer in PDT is its ability to selectively accumulate in cancer cells, which can reduce damage to healthy tissues. However, the effectiveness of PDT using this compound may be limited by the depth of light penetration into tissues.
Direcciones Futuras
Future research on 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one could focus on improving its effectiveness in PDT by developing methods to increase its accumulation in cancer cells or enhancing its ability to produce reactive oxygen species upon activation by light. Other potential applications of this compound could include imaging and diagnosis of cancer.
Métodos De Síntesis
The synthesis of 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-methoxyphenylboronic acid with 3-(1-hydroxyethyl)aniline in the presence of a palladium catalyst. The resulting product is then reacted with acetylacetone to yield this compound.
Aplicaciones Científicas De Investigación
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species that can kill cancer cells.
Propiedades
IUPAC Name |
(E)-3-[3-(1-hydroxyethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-4-3-5-16(12-15)19-11-10-18(21)14-6-8-17(22-2)9-7-14/h3-13,19-20H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHALXKHFAVLJB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)
![6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)

![6-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5366126.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)
![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5366135.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)

